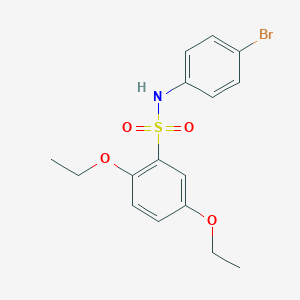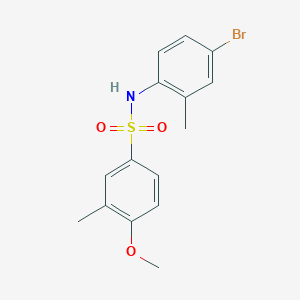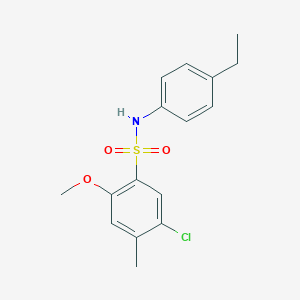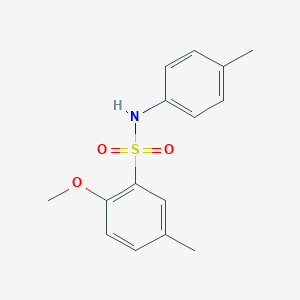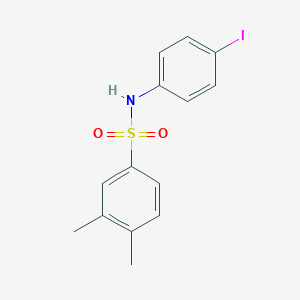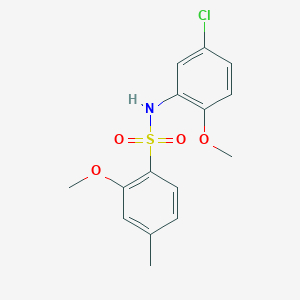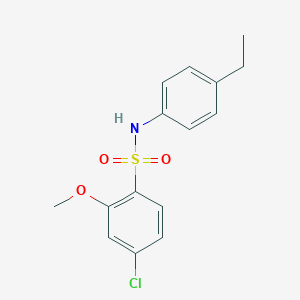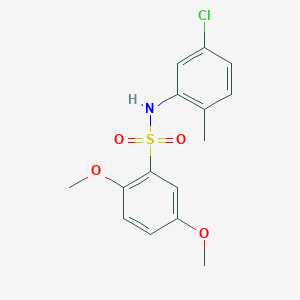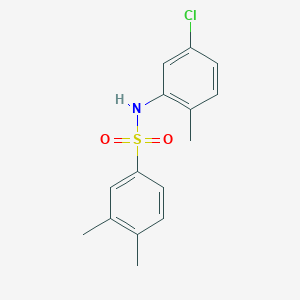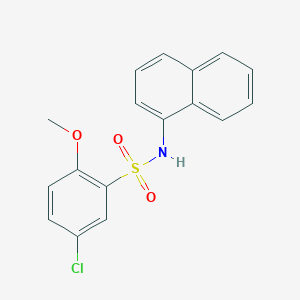
5-chloro-2-methoxy-N-(1-naphthyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(1-naphthyl)benzenesulfonamide, also known as N-(1-naphthyl)-5-chloro-2-methoxybenzenesulfonamide (NCMS), is a chemical compound that belongs to the family of sulfonamides. NCMS has been widely used in scientific research for its unique properties and potential applications. In
Wirkmechanismus
NCMS exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase (CA) enzymes. CA enzymes play a critical role in the regulation of acid-base balance in the body and are involved in various physiological processes, including respiration, metabolism, and ion transport. NCMS binds to the active site of CA enzymes and inhibits their activity, leading to a decrease in the production of bicarbonate ions and an increase in the production of protons. This, in turn, leads to a decrease in pH, which can have various effects on cellular processes.
Biochemical and Physiological Effects
NCMS has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antiproliferative activities. NCMS has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. NCMS has been shown to exhibit neuroprotective effects, protecting neurons against oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
NCMS has several advantages for use in lab experiments. It is relatively easy to synthesize, and pure NCMS can be obtained in high yields. NCMS is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, NCMS has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in aqueous systems. NCMS can also exhibit non-specific binding to proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on NCMS. One potential area of research is the development of novel NCMS derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of NCMS in more detail, including its effects on CA isoforms and other cellular processes. NCMS could also be used as a tool to investigate the role of CA enzymes in various physiological and pathological processes. Finally, NCMS could be used as a lead compound for the development of novel drugs for the treatment of various diseases.
Synthesemethoden
NCMS can be synthesized through a multistep process involving the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1-naphthylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure NCMS. The synthesis of NCMS is relatively simple and can be achieved in moderate to high yields.
Wissenschaftliche Forschungsanwendungen
NCMS has been extensively used in scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. NCMS has been shown to exhibit anti-inflammatory, antitumor, and antiproliferative activities. It has been used as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Eigenschaften
Molekularformel |
C17H14ClNO3S |
|---|---|
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H14ClNO3S/c1-22-16-10-9-13(18)11-17(16)23(20,21)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-11,19H,1H3 |
InChI-Schlüssel |
GUCSVCAAZUJRLD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





